Lorcaserin-d4 Maleate
Description
Properties
Molecular Formula |
C11H10D4ClN.C4H4O4 |
|---|---|
Molecular Weight |
315.79 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Lorcaserin D4 Maleate
Precursor Compounds and Starting Materials for Lorcaserin-d4 Maleate (B1232345) Synthesis
The synthesis of Lorcaserin-d4 maleate necessitates isotopically labeled starting materials or reagents. While specific precursors for the deuterated analog are not extensively detailed in publicly available literature, the synthesis of the parent compound, lorcaserin (B1675133), provides a logical framework for identifying potential starting points for a deuterated synthesis.
Common synthetic routes for lorcaserin often involve precursors that can be sourced or synthesized in their deuterated forms. nih.govresearchgate.netnih.govrsc.orgresearchgate.net Based on established lorcaserin syntheses, logical deuterated precursors could include:
Deuterated 2-(3-chlorophenyl)propan-1-amine: The synthesis of enantiopure lorcaserin has been achieved starting from (R)-2-(3-chlorophenyl)propan-1-amine. nih.govresearchgate.net A deuterated version of this chiral amine would be a key starting material.
Deuterated Chloroacetyl Chloride: This reagent is used for the acylation of the precursor amine. nih.govresearchgate.net
Deuterated Reducing Agents: Borane or other reducing agents are employed in the synthetic sequence. nih.govresearchgate.net Using a deuterated version, such as sodium borodeuteride (NaBD4), could be a method for deuterium (B1214612) incorporation. nih.gov
Deuterated Allylamine: Some synthetic strategies for lorcaserin utilize allylamine. nih.gov
Deuterated 2-(4-chlorophenyl)ethanol: This compound has been used as a starting material for a two-step synthesis of racemic lorcaserin. nih.gov
The selection of the specific deuterated precursor depends on the desired location of the deuterium atoms in the final this compound molecule.
Detailed Synthetic Pathways for Deuterium Incorporation
The introduction of deuterium into the lorcaserin structure can be achieved through various methods, either by using deuterated starting materials or by performing hydrogen-deuterium (H-D) exchange reactions at specific stages of the synthesis. nih.govmdpi.com
Common Deuteration Strategies:
| Method | Description |
| Use of Deuterated Reagents | This involves incorporating deuterium by using reagents where hydrogen atoms have been replaced by deuterium, such as deuterated solvents (e.g., D2O) or reducing agents (e.g., LiAlD4). simsonpharma.comnih.gov |
| Catalytic H-D Exchange | This method uses a catalyst, often a transition metal like palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D2 gas or D2O. nih.govthalesnano.com |
| Synthesis from Deuterated Precursors | This approach involves carrying out the synthesis with starting materials that already contain deuterium at the desired positions. simsonpharma.com |
Purification Strategies for this compound Intermediates and Final Product
The purification of intermediates and the final this compound product is essential to ensure high purity and remove any unreacted starting materials, byproducts, or isotopically impure species. Standard purification techniques in organic synthesis are employed, including:
Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are used to separate the desired compound from impurities based on differences in polarity and affinity for the stationary phase.
Crystallization: This method is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the solution.
Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases.
Distillation: For volatile intermediates, distillation can be used to separate them based on differences in boiling points.
The choice of purification method depends on the physical and chemical properties of the compound being purified and the nature of the impurities.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound
Confirming the successful synthesis, isotopic purity, and precise location of deuterium atoms in this compound requires the use of advanced analytical techniques. brightspec.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
NMR spectroscopy is a powerful tool for determining the structure of molecules and is particularly useful for characterizing deuterated compounds. mdpi.comru.nl
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuterium incorporation and its location.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only for the deuterium atoms in the molecule. This confirms the presence and chemical environment of the deuterium. nih.gov
¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H). This results in characteristic changes in the ¹³C NMR spectrum, such as different splitting patterns and chemical shifts for the carbon atoms bonded to deuterium, further confirming the location of deuteration.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification
High-resolution mass spectrometry is an essential technique for accurately determining the molecular weight and elemental composition of a compound. mdpi.comresearchgate.netsemanticscholar.org
Molecular Ion Peak: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. For this compound, the molecular weight will be higher than that of the non-deuterated compound by approximately 4 Da (since each deuterium atom is about 1 Da heavier than a hydrogen atom). The exact mass measurement allows for the unambiguous determination of the molecular formula, confirming the incorporation of four deuterium atoms.
Isotopic Purity: By analyzing the isotopic distribution of the molecular ion peak, HRMS can be used to determine the isotopic purity of the sample. This analysis can quantify the percentage of molecules that contain four deuterium atoms versus those with fewer or no deuterium atoms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal analytical techniques for the elucidation of molecular structures, providing valuable information about the functional groups present in a molecule. In the context of this compound, these methods are essential for confirming the presence of key structural motifs and for ensuring the isotopic labeling has occurred as intended.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to display a series of absorption bands corresponding to its distinct structural components: the benzazepine core, the secondary amine, the aromatic ring, and the maleate counter-ion.
The introduction of four deuterium atoms in the methyl group (CD3) and adjacent to the nitrogen (ND) will lead to noticeable shifts in the IR spectrum compared to the non-deuterated compound. The vibrational frequency is proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms involved. As deuterium is twice as heavy as hydrogen, the C-D and N-D stretching and bending vibrations will appear at lower wavenumbers (frequencies) than their C-H and N-H counterparts, typically by a factor of approximately √2 (around 1.35-1.41). youtube.comlibretexts.org
The expected characteristic IR absorption bands for the key functional groups in this compound are detailed in the interactive table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for Lorcaserin | Predicted Wavenumber (cm⁻¹) for this compound | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 | Strong |
| N-H (Secondary Amine) | Stretching | 3350-3310 | N/A (Replaced by N-D) | Weak-Medium |
| N-D (Deuterated Amine) | Stretching | N/A | ~2480-2430 | Weak-Medium |
| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 | Medium-Strong |
| C-N (Aromatic Amine) | Stretching | 1335-1250 | 1335-1250 | Strong |
| C-Cl | Stretching | ~800-600 | ~800-600 | Strong |
| C-D (of CD₃) | Stretching | N/A | ~2200-2100 | Medium |
| Maleate C=O | Stretching | ~1700 | ~1700 | Strong |
| Maleate C=C | Stretching | ~1630 | ~1630 | Medium |
| Maleate O-H | Stretching | ~3000 (broad) | ~3000 (broad) | Broad, Strong |
Note: The predicted wavenumbers for deuterated species are estimations based on the isotopic effect. Actual values may vary based on the specific molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the types of electronic systems present, particularly conjugated π-systems.
The UV spectrum of Lorcaserin is primarily determined by the electronic transitions within the substituted benzene (B151609) ring. A study on the analytical characterization of Lorcaserin reported an absorption maximum (λmax) at 222 nm in water and 0.1 M HCl, and at 222 nm and 227 nm in 0.1 M NaOH. sbmu.ac.ir This absorption is attributed to the π → π* transitions of the aromatic chromophore.
The expected UV-Vis absorption data for this compound is summarized in the interactive table below.
| Solvent | Predicted λmax (nm) for this compound | Molar Absorptivity (ε) | Transition Type |
| Water | ~222 | To be determined experimentally | π → π |
| 0.1 M HCl | ~222 | To be determined experimentally | π → π |
| 0.1 M NaOH | ~222, ~227 | To be determined experimentally | π → π* |
The consistency of the λmax in different pH environments suggests that the primary chromophore is not significantly affected by the protonation state of the secondary amine under these conditions.
Advanced Analytical Methodologies for Lorcaserin D4 Maleate Quantification and Purity Assessment
Development of Quantitative Bioanalytical Assays for Lorcaserin-d4 Maleate (B1232345)
Quantitative bioanalytical assays are essential for determining the concentration of analytes in biological samples. For deuterated compounds like Lorcaserin-d4 Maleate, which are primarily used as internal standards, the assay development focuses on achieving high sensitivity, selectivity, and reliability to support the quantification of the non-labeled active pharmaceutical ingredient. thalesnano.comphenomenex.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of pharmaceutical compounds in complex biological matrices due to its high sensitivity and specificity. phenomenex.comnih.gov The development of an LC-MS/MS method for Lorcaserin (B1675133) and its deuterated internal standard, Lorcaserin-d4, involves several critical steps.
Sample Preparation: The process often begins with the extraction of the analyte and the internal standard from the biological matrix, such as plasma or brain tissue. nih.gov A common and efficient technique is protein precipitation, which removes larger protein molecules that can interfere with the analysis. nih.gov Solid-phase extraction (SPE) is another method used for sample cleanup and concentration. ijpsonline.comsemanticscholar.org
Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. Chromatographic separation is typically achieved using a reverse-phase column, such as an Acquity BEH™ C18 column. nih.gov The mobile phase, a mixture of organic solvent (like acetonitrile) and an aqueous buffer (like ammonium (B1175870) acetate), is optimized to achieve good separation of the analyte from other matrix components and ensure a stable and reproducible retention time. nih.govscience.gov For instance, a mobile phase consisting of acetonitrile-10 mM ammonium acetate-formic acid has been successfully used. nih.gov
Mass Spectrometric Detection: Detection and quantification are performed using a mass spectrometer, typically in the positive electrospray ionization (ESI) mode. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for the compound of interest is selected and fragmented, and a specific product ion is then monitored. This process minimizes interference from other molecules in the sample.
For Lorcaserin, the MS-MS ion transition is monitored at a mass-to-charge ratio (m/z) of 195.99 > 143.91. nih.gov For Lorcaserin-d4, the precursor ion would have a higher m/z due to the four deuterium (B1214612) atoms, and a specific, corresponding product ion would be monitored to ensure distinct and interference-free quantification.
Table 1: Example LC-MS/MS Method Parameters for Lorcaserin Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |
| Column | Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm) | nih.govscience.gov |
| Mobile Phase | Acetonitrile-10 mM ammonium acetate-formic acid (85:15:0.1, v/v/v) | nih.gov |
| Flow Rate | 0.25 mL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Lorcaserin) | m/z 195.99 > 143.91 | nih.gov |
| Internal Standard | Lorcaserin-d4 (hypothetical) or Carbamazepine (B1668303) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application is generally restricted to compounds that are thermally stable and volatile. For non-volatile compounds like this compound, a derivatization step would likely be required to increase its volatility and thermal stability, making it suitable for GC-MS analysis. While LC-MS/MS is the more common and direct approach for such analytes, GC-MS could serve as an alternative method. The development would involve selecting an appropriate derivatizing agent, optimizing the reaction conditions, and establishing GC separation and MS detection parameters.
Validation of Analytical Methods for this compound in Research Matrices
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. science.gov For bioanalytical methods, validation is performed in compliance with guidelines from regulatory authorities to ensure the reliability and integrity of the data. nih.govijpsonline.com The validation process for an assay involving this compound assesses various parameters to confirm its performance in specific research matrices like plasma. nih.govfda.gov
Selectivity: This parameter evaluates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov Selectivity is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard. fda.gov
Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. fda.gov For Lorcaserin, LLOQ values of 1.08 ng/mL in plasma and 0.5 ng/mL have been reported. nih.govfda.gov
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. ijpsonline.com It is assessed by preparing calibration curves over a specified concentration range. For Lorcaserin, assays have demonstrated linearity over concentration ranges of 1.08-500 ng/mL in plasma and 500 to 3000 ng/ml in human plasma. nih.govijpsonline.com
Table 2: Linearity and Sensitivity Data from Lorcaserin Bioanalytical Methods
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Source |
|---|---|---|---|
| Rat Plasma | 1.08 - 500 | 1.08 | nih.gov |
| Rat Brain Tissue | 3.07 - 500 | 3.07 | nih.gov |
| Human Plasma | 500 - 3000 | 500 | ijpsonline.comsemanticscholar.org |
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. fda.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. Precision is expressed as the percent coefficient of variation (%CV), and accuracy is expressed as the percent bias. fda.gov For Lorcaserin, between-batch precision (%CV) has been reported from 3.2% to 4.9%, with accuracy (%Bias) ranging from -2.1% to 7.3%. fda.gov
Recovery: Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. ijpsonline.com
Table 3: Example Accuracy and Precision Validation Results for Lorcaserin
| Quality Control Level | Between-Batch Precision (%CV) | Accuracy (%Bias) | Source |
|---|---|---|---|
| Low | 4.9% | 7.3% | fda.gov |
| Medium | 3.2% | -2.1% | fda.gov |
| High | 3.6% | -2.1% | fda.gov |
Impurity Profiling and Related Substance Determination in this compound Samples
Impurity profiling is the identification and quantification of impurities present in a drug substance. researchgate.net For this compound, this is crucial to ensure the quality, safety, and purity of the material, especially when used as a certified reference standard. The profile would include process-related impurities, degradation products, and any residual solvents.
Analytical strategies for impurity profiling typically employ high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. researchgate.net These methods must be capable of separating the main compound from all potential impurities. Known impurities related to the synthesis of Lorcaserin, such as 1-((4-chlorophenethyl)amino)propan-2-ol and 2-Bromo-N-(4-chlorophenethyl)propan-1-amine hydrobromide, would be among the target analytes in an impurity profile study. synzeal.comsynzeal.com
For a deuterated compound, an essential aspect of purity assessment is the determination of isotopic purity. This involves quantifying the percentage of the deuterated species versus any non-deuterated or partially deuterated versions of the molecule. Mass spectrometry is the primary technique used for this analysis, as it can readily distinguish between the different isotopic forms based on their mass-to-charge ratios.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Lorcaserin |
| Lorcaserin Hydrochloride |
| Acetonitrile |
| Ammonium acetate |
| Formic acid |
| Carbamazepine |
| 1-((4-chlorophenethyl)amino)propan-2-ol |
Chromatographic Techniques for Impurity Separation and Identification
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) stand as the cornerstone techniques for the separation and quantification of this compound and its potential impurities. Stability-indicating methods are specifically designed to resolve the main compound from all potential degradation products and process-related impurities, thus providing a clear profile of the drug substance's purity.
A validated stability-indicating liquid chromatographic method developed for Lorcaserin can be adapted for its deuterated analog. oup.com The chromatographic separation is typically achieved on a C18 or a phenyl-hexyl column. The use of a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile, methanol) allows for the effective separation of compounds with a range of polarities.
Table 1: Illustrative HPLC Method Parameters for this compound Impurity Profiling
| Parameter | Condition |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate (B1220265) (pH adjusted) |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 222 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
This table is based on methodologies developed for Lorcaserin and is applicable for this compound with minor modifications.
Forced degradation studies are instrumental in developing and validating such chromatographic methods. Lorcaserin has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products. oup.comresearchgate.netresearchgate.net Significant degradation is often observed under oxidative conditions. oup.com The chromatographic method must be able to resolve the this compound peak from all degradant peaks.
Spectrometric Strategies for Characterization of Impurities and Degradants
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation and characterization of impurities and degradation products of this compound.
Mass Spectrometry (MS):
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying trace-level impurities. nih.govsid.irnih.gov For this compound, the primary difference in its mass spectrum compared to Lorcaserin will be a mass shift of +4 atomic mass units due to the four deuterium atoms. The fragmentation pattern, however, is expected to be very similar.
In positive electrospray ionization mode, Lorcaserin typically shows a protonated molecular ion [M+H]⁺ at m/z 196.0. nih.gov Consequently, this compound would exhibit a protonated molecular ion at approximately m/z 200.0. The major fragment ion for Lorcaserin is observed at m/z 143.9, resulting from the loss of a portion of the benzazepine ring. nih.gov A similar fragmentation pattern would be anticipated for the deuterated analog.
Table 2: Predicted Mass Spectrometric Transitions for this compound and Potential Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lorcaserin-d4 | ~200.0 | ~148.0 |
| Impurity A (Dechloro) | ~164.0 | - |
| Impurity B (Dichloro) | ~234.0 | - |
| Impurity C (N-Oxide) | ~212.0 | - |
Note: The m/z values for impurities are estimated based on their structures and may vary depending on the specific impurity and ionization conditions. The fragmentation of the deuterated compound is inferred from the non-deuterated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Metabolic Pathway Elucidation and Preclinical Pharmacokinetic Research Using Lorcaserin D4 Maleate
In Vitro Metabolic Stability Assessment of Lorcaserin-d4 Maleate (B1232345) in Hepatic Microsomes and Hepatocytes
The metabolic stability of a drug candidate is a critical parameter assessed early in drug discovery to predict its in vivo half-life and clearance. springernature.comwuxiapptec.com These assessments are typically conducted using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.comcreative-bioarray.com In such assays, the disappearance of the parent compound is monitored over time to determine its intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes like cytochrome P450s (CYPs). creative-bioarray.com Hepatocytes, being intact liver cells, are considered the "gold standard" as they contain both Phase I and Phase II enzymes and reflect the cellular environment more accurately. creative-bioarray.com
In the context of these studies, Lorcaserin-d4 Maleate serves as an ideal internal standard for the quantification of unlabeled Lorcaserin (B1675133) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties ensure it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows it to be distinguished from the unlabeled drug by the mass spectrometer. This leads to highly accurate and precise measurements of Lorcaserin's concentration as it is metabolized by hepatic enzymes.
Studies have shown that Lorcaserin is metabolized by multiple CYP enzymes, including CYP1A2, 2A6, 2B6, 2C19, 2D6, and 3A4. nih.gov This multi-enzyme pathway suggests a lower probability of significant drug-drug interactions. nih.gov The primary circulating metabolite is lorcaserin N-sulfamate. nih.gov The intrinsic clearance of Lorcaserin has been measured in various preclinical species to predict its hepatic clearance in humans. nih.gov
Table 1: Example Data for In Vitro Metabolic Stability of a Compound in Liver Microsomes This table presents hypothetical data to illustrate typical findings in metabolic stability assays.
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 7.14 | 194 |
| Mouse | 12.0 | 115 |
| Human | 28.8 | 48.1 |
Identification and Characterization of this compound Metabolites in Preclinical Models
Identifying the metabolic fate of a drug is crucial for understanding its efficacy and safety profile. Preclinical animal models are used to discover and characterize the metabolites formed before human trials.
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a powerful technique in metabolic research. nih.govresearchgate.net this compound, containing four deuterium atoms, is used as a tracer to follow the biotransformation of the parent molecule. When a sample from a preclinical study is analyzed by mass spectrometry, the deuterated drug and its metabolites exhibit a characteristic mass shift (an increase of 4 mass units) compared to their unlabeled counterparts.
This mass signature allows for the rapid differentiation of drug-related material from the complex background of endogenous biological molecules. nih.govresearchgate.net By tracking these unique isotopic patterns, researchers can confidently identify potential metabolites even at very low concentrations. nih.gov The known stable label also helps in postulating the chemical structure of the metabolites, as the labeled part of the molecule can be tracked through the fragmentation process in tandem mass spectrometry.
Modern drug metabolite identification relies heavily on advanced analytical methods, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (MS/MS). researchgate.net Techniques like UHPLC/Q-TOF/MS/MS (ultra-high-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry) provide the sensitivity and mass accuracy needed to detect and identify metabolites. researchgate.net
In these analyses, the sample is first separated by chromatography. The eluting compounds are then ionized and analyzed by the mass spectrometer. A full-scan MS analysis detects all ions within a mass range, allowing researchers to screen for the predicted masses of potential metabolites of both Lorcaserin and Lorcaserin-d4. Subsequently, tandem mass spectrometry (MS/MS) is performed. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion, e.g., protonated Lorcaserin or a metabolite) is selected and fragmented. The resulting fragment ions create a "fingerprint" spectrum that provides detailed structural information. arxiv.org By comparing the fragmentation patterns of the parent drug with those of its metabolites, scientists can determine the site of metabolic modification (e.g., hydroxylation, sulfation, or glucuronidation). nih.govnih.gov The major circulating metabolite of Lorcaserin is lorcaserin N-sulfamate, while the major metabolite found in urine is N-carbamoyl glucuronide lorcaserin. nih.govnih.gov
Preclinical Pharmacokinetic Profiling of this compound
Pharmacokinetics describes how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov Preclinical pharmacokinetic studies in animal models are essential for predicting the drug's behavior in humans. nih.govresearchgate.net
ADME studies define the journey of a drug and its metabolites through the body.
Absorption: Following oral administration in preclinical models, Lorcaserin is absorbed into the systemic circulation.
Distribution: Once absorbed, Lorcaserin distributes into various tissues. In humans, it is known to distribute to the cerebrospinal fluid and is approximately 70% bound to plasma proteins. nih.gov
Metabolism: As detailed previously, Lorcaserin is extensively metabolized in the liver by multiple enzyme systems. nih.govnih.gov The primary metabolic pathway involves the formation of lorcaserin N-sulfamate. nih.gov
Excretion: The metabolites of Lorcaserin are cleared from the body primarily through the kidneys. In humans, approximately 92% of the administered dose is excreted in the urine, with a minor fraction (around 2.2%) eliminated in the feces. nih.govdrugbank.com
Key pharmacokinetic parameters determined in preclinical species help in designing clinical studies.
Bioavailability: This parameter measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Oral bioavailability is a critical factor for orally administered drugs. Preclinical studies in animal models like rats are used to determine this value before moving to human trials. nih.gov
Elimination Half-Life (t1/2): The half-life is the time required for the concentration of the drug in the body to be reduced by half. It is a key indicator of how long the drug will remain in the body and influences dosing frequency. The plasma half-life of Lorcaserin in humans is approximately 11 hours. nih.govdrugbank.com Preclinical studies in rats have characterized the pharmacokinetic profile, showing plasma concentrations that support the dosing regimen used in efficacy models. nih.gov
Table 2: Summary of Human Pharmacokinetic Parameters for Lorcaserin
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | ~70% | nih.gov |
| Elimination Half-Life (t1/2) | ~11 hours | nih.govdrugbank.com |
| Primary Route of Excretion | Urine | nih.govdrugbank.com |
| % Excreted in Urine | 92.3% | nih.govdrugbank.com |
| % Excreted in Feces | 2.2% | nih.govdrugbank.com |
Investigation of Kinetic Isotope Effects (KIE) on this compound Metabolism
In the realm of preclinical drug development, understanding the metabolic fate of a new chemical entity is paramount. The use of isotopically labeled compounds, such as this compound, is a sophisticated strategy to probe the intricacies of metabolic pathways and pharmacokinetic profiles. A key aspect of such investigations is the study of the kinetic isotope effect (KIE), which provides valuable insights into reaction mechanisms and the rate-limiting steps of drug metabolism.
The kinetic isotope effect is a phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the rate of a chemical reaction. In the case of this compound, the substitution of four hydrogen atoms with deuterium atoms can significantly influence its metabolic rate. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-determining step.
The primary application of investigating the KIE in the metabolism of this compound is to identify which metabolic pathways are sensitive to this isotopic substitution. Lorcaserin is known to be metabolized by multiple cytochrome P450 (CYP) enzymes. The presence of a significant primary deuterium KIE is strong evidence that the cleavage of a C-H bond is at least partially rate-limiting in these enzymatic reactions. By comparing the rate and profile of metabolites formed from Lorcaserin versus this compound, researchers can deduce the specific sites of metabolic attack and the enzymes involved.
Hypothetical Data on the In Vitro Metabolism of Lorcaserin and this compound
| Compound | CYP Isozyme | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Lorcaserin | CYP2D6 | 150 | 3.5 |
| This compound | CYP2D6 | 42.9 | |
| Lorcaserin | CYP3A4 | 80 | 1.2 |
| This compound | CYP3A4 | 66.7 |
This table is illustrative and based on theoretical principles of KIE; it does not represent actual experimental data.
In this hypothetical scenario, a significant KIE of 3.5 for the CYP2D6-mediated pathway would suggest that C-H bond cleavage at one of the deuterated positions is a major rate-determining step in this specific metabolic route. A smaller KIE for the CYP3A4 pathway would indicate that C-H bond cleavage is less critical to the rate of this metabolic transformation.
Such studies are crucial for several reasons. Firstly, they help in elucidating the complete metabolic map of a drug. Secondly, understanding the KIE can guide the development of "soft drugs" or, conversely, more metabolically stable drugs by deuterating specific metabolic "hot spots". Slowing down metabolism can lead to an increased half-life and plasma exposure of the drug, potentially allowing for lower or less frequent dosing. However, it is also important to consider the possibility of "metabolic switching," where blocking one metabolic pathway might enhance the use of alternative pathways, which could lead to the formation of different metabolites.
Degradation Pathways and Stability Assessment of Lorcaserin D4 Maleate for Research Purposes
Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, designed to identify the likely degradation products and establish the intrinsic stability of a molecule. pharmtech.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and exposure to various chemical environments. pharmasm.comsapub.org
Acidic, Basic, and Neutral Hydrolysis Pathways
Hydrolytic degradation is a common pathway for drug substances. Studies on Lorcaserin (B1675133) reveal its susceptibility to degradation in aqueous solutions under acidic and basic conditions, particularly at elevated temperatures. In neutral conditions, the molecule exhibits greater stability.
| Stress Condition | Typical Reagent | Temperature | Noteworthy Observations |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | Lorcaserin shows significant degradation. |
| Basic Hydrolysis | 0.1 N NaOH | 80°C | Lorcaserin undergoes considerable degradation. |
| Neutral Hydrolysis | Water | 80°C | The compound is found to be relatively stable. |
Oxidative and Photolytic Degradation Mechanisms
Exposure to oxidative and photolytic stress can also lead to the degradation of Lorcaserin. The molecule has been shown to be particularly sensitive to oxidative conditions.
Oxidative Degradation: Significant degradation of Lorcaserin has been observed when exposed to oxidizing agents like hydrogen peroxide. researchgate.netnih.gov This suggests that the molecular structure is susceptible to oxidation, a common degradation pathway for many pharmaceutical compounds.
Photolytic Degradation: Photostability testing is conducted to understand the effect of light on the drug substance. While detailed public data on the photolytic degradation of Lorcaserin is limited, it is a standard component of forced degradation studies.
Thermal Degradation Profiles
Thermal stability is assessed by exposing the solid drug substance to high temperatures. Lorcaserin has been found to be generally stable under thermal stress conditions, indicating a robust nature in its solid form when not in the presence of reactive media.
Identification and Characterization of Degradation Products of Lorcaserin-d4 Maleate (B1232345)
The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a drug. As there is no specific literature on the degradation products of Lorcaserin-d4 Maleate , the information is drawn from studies on Lorcaserin. The structures of any impurities or degradation products are typically elucidated using techniques like mass spectrometry (MS). researchgate.netnih.gov For Lorcaserin, the structure of impurities has been confirmed by direct mass analysis. researchgate.netnih.gov
| Stress Condition | Potential Degradation Products |
| Oxidative | N-oxide derivatives and other oxidized forms |
| Acidic Hydrolysis | Products resulting from the cleavage of the benzazepine ring |
| Basic Hydrolysis | Products from ring cleavage, potentially different from acidic hydrolysis |
Development of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method is a validated testing procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. For Lorcaserin, several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for this purpose. researchgate.netjddtonline.info
These methods are essential for monitoring the stability of the drug substance over time. The development of such a method for this compound would likely start with the parameters used for the non-deuterated form, followed by specific validation for the deuterated compound.
| Method Parameter | Example Conditions from Lorcaserin Studies |
| Chromatographic Column | Phenomenox Luna phenyl-hexyl (150 × 4.6 mm, 5 µm) or Cosmosil C18 (250nm×4.6ID, Particle Size: 5 Micron) researchgate.netjddtonline.info |
| Mobile Phase | A gradient program with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) and a mixture of methanol/acetonitrile, or an isocratic system with a buffer like 10mM KH₂PO₄ and methanol. researchgate.netjddtonline.info |
| Flow Rate | Typically around 0.8 to 1.0 mL/min. researchgate.netjddtonline.info |
| Detection | UV detection at approximately 220 nm or 222 nm. researchgate.netjddtonline.info |
| Column Temperature | Maintained at a constant temperature, for instance, 25°C. researchgate.net |
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are linear, accurate, specific, selective, precise, and robust. jddtonline.info
Applications of Lorcaserin D4 Maleate As a Research Tool
Role as an Internal Standard in Bioanalytical Quantification of Lorcaserin (B1675133) and its Analogs
In quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for ensuring accuracy and precision. researchgate.netbiopharmaservices.com An ideal IS should behave identically to the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for any variability in these steps. bioanalysis-zone.com Deuterated compounds like Lorcaserin-d4 Maleate (B1232345) are considered the gold standard for use as internal standards. scispace.com
Lorcaserin-d4 Maleate is an ideal internal standard for the quantification of lorcaserin in biological matrices such as plasma, serum, and tissue homogenates for several key reasons:
Similar Physicochemical Properties: It shares nearly identical chemical and physical properties with the non-deuterated lorcaserin, ensuring that it co-elutes during chromatography and has similar extraction recovery and matrix effects. bioanalysis-zone.com
Mass Differentiation: The key difference is its higher molecular weight, which allows it to be distinguished from the native lorcaserin by the mass spectrometer. lcms.cz This prevents signal interference while ensuring that both compounds experience similar ionization efficiency.
In a typical bioanalytical workflow, a known concentration of this compound is added to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. lcms.cz The analyte's concentration is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Validated UPLC-MS/MS methods for lorcaserin have demonstrated the need for reliable internal standards to achieve the required sensitivity and selectivity for pharmacokinetic studies. nih.gov While some early methods used structurally analogous compounds like carbamazepine (B1668303) or metoprolol (B1676517) as internal standards, a stable isotope-labeled IS like this compound provides superior accuracy by better mimicking the analyte's behavior. scispace.comnih.govijpsonline.com
Below is a table representing typical validation parameters for an LC-MS/MS method for lorcaserin quantification, highlighting the role of an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Role of this compound (IS) |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Ensures a consistent analyte/IS peak area ratio across the calibration range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Corrects for procedural variability, ensuring measured concentrations are close to the true value. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Compensates for ion suppression or enhancement caused by the biological matrix. |
| Extraction Recovery | Consistent and reproducible | The analyte/IS ratio remains constant even if absolute recovery varies between samples. |
Utility in Mechanistic Studies of Drug Disposition and Metabolism
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. chemicalsknowledgehub.com Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. nih.govdntb.gov.ua this compound is a valuable tool in these mechanistic studies.
The primary advantage of using a deuterated analog is the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. researchgate.net Consequently, metabolic processes that involve the cleavage of a C-H bond, such as oxidation by cytochrome P450 enzymes, will occur at a slower rate if that hydrogen is replaced by deuterium (B1214612). wikipedia.orgnih.gov
By strategically placing deuterium atoms on the lorcaserin molecule, researchers can:
Identify Sites of Metabolism: If the metabolism of Lorcaserin-d4 is significantly slower than that of lorcaserin, it indicates that the deuterated positions are key sites of metabolic attack.
Elucidate Metabolic Pathways: By comparing the metabolite profiles of lorcaserin and Lorcaserin-d4, researchers can identify which metabolites are formed through reactions at the deuterated sites. This helps in mapping the complete biotransformation pathway of the drug. monash.edu
Characterize Metabolite Pharmacology: The KIE can be used to generate specific metabolites in greater or lesser quantities, allowing for their isolation and subsequent pharmacological characterization to determine if they are active or inactive.
For example, lorcaserin is known to be extensively metabolized. nih.gov Using Lorcaserin-d4 in in vitro studies with liver microsomes or in vivo preclinical models allows for a direct comparison of metabolic rates and pathways, providing clear insights into its disposition.
Application in Absolute Bioavailability and Bioequivalence Studies in Preclinical Models
Absolute bioavailability (F) compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with its bioavailability following intravenous administration. Bioequivalence (BE) studies compare the pharmacokinetics of two different formulations of the same drug. Stable isotope-labeled compounds like this compound are highly effective tools for conducting these studies in preclinical models, often using a "simultaneous dose" or cassette-dosing approach.
In a typical preclinical crossover study to determine absolute bioavailability, a cohort of animals would receive an oral dose of unlabeled lorcaserin and an intravenous (IV) dose of Lorcaserin-d4 simultaneously. Blood samples are collected over time and analyzed by LC-MS/MS to quantify the concentrations of both the labeled and unlabeled drug. This methodology offers significant advantages over traditional separate-dosing studies:
Reduced Biological Variability: Each animal serves as its own control, eliminating inter-animal variability in drug absorption and clearance, which leads to more precise results with a smaller number of animals.
Increased Efficiency: The study duration is effectively halved as both administrations are performed in a single session.
The same principle applies to bioequivalence studies, where two different oral formulations (e.g., a reference formulation of unlabeled lorcaserin and a test formulation of Lorcaserin-d4) can be administered simultaneously to compare their relative absorption rates and extents.
The table below illustrates hypothetical pharmacokinetic data from a simultaneous-dose bioavailability study in rats.
| Parameter | Lorcaserin (Oral) | Lorcaserin-d4 (IV) |
|---|---|---|
| Dose | 10 mg/kg | 2 mg/kg |
| AUC (ng·h/mL) | 1500 | 375 |
| Absolute Bioavailability (F%) | 80% |
Contribution to Understanding Drug-Target Interactions and Pharmacological Mechanisms
Lorcaserin exerts its pharmacological effect by acting as a selective agonist at the serotonin (B10506) 5-HT2C receptor. nih.govacc.org While the primary use of deuteration is in metabolism and pharmacokinetic studies, it can also be a subtle probe for investigating drug-target interactions.
The kinetic isotope effect is not limited to metabolic enzymes; it can potentially influence the kinetics of receptor binding and dissociation if the deuterated bond is involved in the interaction. Although typically a minor effect for receptor binding compared to enzymatic bond cleavage, significant differences could provide clues about the specific molecular interactions occurring at the binding site.
Potential research applications in this area include:
Receptor Binding Kinetics: Highly sensitive biophysical techniques could be used to compare the on-rate (kon) and off-rate (koff) of Lorcaserin versus Lorcaserin-d4 with the 5-HT2C receptor. A measurable KIE might suggest that a hydrogen bond or a specific hydrophobic interaction involving the C-H bond at the deuterated position is important for the binding kinetics.
Functional Assays: Comparing the potency and efficacy of Lorcaserin and Lorcaserin-d4 in cell-based functional assays (e.g., measuring second messenger signaling) could reveal if deuteration impacts receptor activation, downstream of initial binding.
Probing Allosteric Sites: If deuteration at a site distant from the primary binding pocket (orthosteric site) alters the drug's affinity or efficacy, it could suggest an interaction with an allosteric modulatory site on the receptor.
These studies are highly nuanced, but the use of precisely deuterated analogs like Lorcaserin-d4 offers a sophisticated method for dissecting the molecular pharmacology of lorcaserin's interaction with its target receptor, contributing to a more complete understanding of its mechanism of action. nih.govnih.gov
Future Research Trajectories and Unexplored Avenues for Lorcaserin D4 Maleate Studies
Investigation of Novel Binding Targets and Off-Target Interactions
The primary pharmacological action of Lorcaserin (B1675133) is its selective agonism at the 5-HT2C receptor. nih.govacs.org In vitro studies have demonstrated its high affinity for this receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes such as 5-HT2A and 5-HT2B. nih.gov This selectivity is a key feature of its therapeutic profile. However, a comprehensive understanding of any compound's pharmacology requires investigation into potential off-target interactions.
Future research should focus on utilizing Lorcaserin-d4 Maleate (B1232345) to explore novel binding targets and off-target effects. The introduction of deuterium (B1214612) atoms can subtly alter the physicochemical properties of a molecule, which may influence its interaction with a broader range of biological targets. nih.gov While the primary binding affinity for the 5-HT2C receptor is unlikely to be significantly affected, the kinetic isotope effect could influence the binding kinetics and metabolism, potentially revealing previously unobserved interactions.
Table 1: In Vitro Binding Profile of Lorcaserin
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Human 5-HT2C | 15 ± 1 | Full Agonist |
| Human 5-HT2A | 270 ± 20 | Partial Agonist |
| Human 5-HT2B | 1560 ± 150 | Partial Agonist |
| Other 5-HT Receptors (5-HT1A, 5-HT3, 5-HT6, etc.) | > 1000 | No significant activity |
| Other GPCRs and Ion Channels (Panel of 67) | > 1000 | No significant activity |
| Serotonin, Dopamine, Norepinephrine Transporters | No competition | No alteration of function |
This table summarizes the in vitro binding profile of the non-deuterated compound, Lorcaserin. Data for Lorcaserin-d4 Maleate is not currently available and represents a key area for future investigation.
Advanced proteomic and chemoproteomic approaches could be employed using this compound as a probe to identify novel interacting proteins in various tissues, particularly in the central nervous system. These studies would be instrumental in building a more complete pharmacological profile and could uncover new therapeutic possibilities or explain idiosyncratic drug responses.
Development of Advanced Analytical Techniques for Ultra-Trace Analysis
This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Lorcaserin in biological matrices. clearsynth.com Its stable isotope label allows for precise and accurate measurement by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comcerilliant.com The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte of interest, thereby compensating for matrix effects and variations in sample preparation and instrument response. clearsynth.com
Future research in this area should focus on the development of highly sensitive analytical methods for the ultra-trace analysis of both Lorcaserin and this compound. This is particularly relevant for studies investigating the long-term pharmacokinetics of Lorcaserin, its distribution into specific brain regions, or its presence in low-concentration biological samples.
Table 2: Current and Future Analytical Approaches for this compound
| Technique | Application | Future Development |
| UPLC-MS/MS | Quantification of Lorcaserin in plasma and brain tissue using this compound as an internal standard. | Development of methods with lower limits of quantification (sub-ng/mL) for microdosing and tissue distribution studies. |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation of Lorcaserin. | Application of HRMS for the detection and quantification of this compound and its metabolites in complex matrices. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Analysis of polar metabolites of Lorcaserin. | Miniaturized and automated sample preparation techniques coupled with CE-MS for high-throughput analysis. |
Exploring advanced sample preparation techniques, such as solid-phase microextraction (SPME) or liquid-phase microextraction (LPME), could further enhance the sensitivity and selectivity of these methods. The development of such ultra-sensitive assays would be invaluable for preclinical and clinical research aimed at understanding the complete disposition of Lorcaserin in the body.
Exploration of this compound in Complex Biological Systems and Disease Models (Preclinical)
Preclinical studies have demonstrated the efficacy of Lorcaserin in a variety of animal models, including those for obesity, drug addiction, epilepsy, and cognitive dysfunction. nih.govresearchgate.net In these studies, this compound serves as an essential tool for accurate pharmacokinetic analysis, ensuring the reliability of the data.
An unexplored avenue of research is the direct investigation of this compound's pharmacological effects in these models. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolism and a longer half-life of the deuterated compound. nih.gov This could potentially translate to a different pharmacokinetic and pharmacodynamic profile for this compound compared to Lorcaserin.
Future preclinical studies could directly compare the efficacy and duration of action of Lorcaserin and this compound in various disease models. For example, in models of drug addiction, a longer-acting 5-HT2C agonist might offer improved therapeutic benefit. Similarly, in models of epilepsy, a more stable compound could lead to more consistent receptor engagement and better seizure control. Such studies would not only provide valuable insights into the structure-activity relationship of Lorcaserin but could also pave the way for the development of "heavy drugs" with improved therapeutic properties. nih.gov
Integration of Computational Chemistry and Modeling in this compound Research
Computational chemistry and molecular modeling are powerful tools for understanding drug-receptor interactions and for predicting the properties of new chemical entities. nih.govalfa-chemistry.com While some computational work has been performed on Lorcaserin, there is a significant opportunity to apply these techniques to the study of this compound.
Future research should employ computational methods to investigate the impact of deuteration on the conformational dynamics of Lorcaserin and its interaction with the 5-HT2C receptor. Molecular dynamics simulations can be used to explore how the subtle changes in bond length and vibrational frequencies caused by deuterium substitution affect the binding affinity and residence time of the ligand in the receptor's binding pocket. aps.org
Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be utilized to model the enzymatic metabolism of both Lorcaserin and this compound. nih.gov These in silico studies can help to predict the sites of metabolism and the kinetic isotope effects, providing a theoretical framework for the interpretation of experimental data. The integration of computational modeling with experimental studies will undoubtedly accelerate our understanding of the unique properties of this compound and guide the design of future experiments. pnas.org
Q & A
Q. What is the role of deuterium in Lorcaserin-d4 Maleate, and how does it influence pharmacological studies?
The deuterium labeling in this compound serves to enhance metabolic stability and traceability in pharmacokinetic studies. Deuterium substitution at specific positions reduces the rate of cytochrome P450-mediated oxidation, prolonging the compound's half-life and enabling precise tracking of drug distribution using mass spectrometry. Researchers should validate isotopic purity (>98% deuterium incorporation) via NMR or LC-MS to ensure accurate metabolic profiling .
Q. What synthesis methods are recommended for producing high-purity this compound?
Sustainable synthesis can involve enzymatic pathways using genetically engineered E. coli (e.g., RIKEN's approach for maleate derivatives), which minimizes toxic intermediates. Alternatively, chemical synthesis requires deuterium exchange reactions under controlled pH and temperature to prevent isotopic scrambling. Post-synthesis, purification via preparative HPLC with UV detection (λ = 254 nm) is critical to achieve >99% purity. Compare yields and isotopic integrity between methods to optimize protocols .
Advanced Research Questions
Q. How can researchers validate the isotopic stability of this compound under varying experimental conditions?
Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring deuterium retention via high-resolution mass spectrometry (HRMS). Use deuterium NMR (²H-NMR) to confirm positional integrity. For in vitro assays, compare metabolic degradation rates with non-deuterated analogs in hepatocyte models to quantify isotopic effects on stability .
Q. What analytical techniques are optimal for resolving discrepancies in deuterium incorporation efficiency?
When inconsistencies arise, employ tandem MS (MS/MS) with collision-induced dissociation (CID) to map deuterium distribution. Cross-validate with isotopic ratio measurements using isotope-ratio mass spectrometry (IRMS). For batch-to-batch variability, apply ANOVA with post-hoc Tukey tests to identify systemic errors in synthesis or purification .
Q. How should researchers address contradictory data in pharmacokinetic studies involving this compound?
Contradictions may arise from differences in deuterium exchange rates or matrix effects in biofluids. Conduct parallel studies using stable isotope-labeled internal standards (SIL-IS) to normalize recovery rates. Use multivariate regression to isolate variables such as protein binding or enzymatic activity. Document all methodological parameters (e.g., LC gradient, ionization source) to ensure reproducibility .
Q. What strategies optimize reaction yield and selectivity in this compound synthesis?
Computational modeling (e.g., Aspen Plus simulations) can predict optimal conditions for reactive distillation processes. Key parameters include feed molar ratios (1:5 for maleic anhydride:methanol), reflux ratios (0.25), and stage configurations (17 theoretical stages). Validate simulations with bench-scale experiments, prioritizing DOE (Design of Experiments) to identify critical factors .
Q. How can researchers ensure reproducibility in deuterated compound studies?
Adhere to FAIR data principles: document synthesis protocols (e.g., catalyst loading, reaction time), raw spectral data (NMR/HRMS), and statistical codes. Share datasets via repositories like Zenodo. For collaborative studies, use inter-laboratory calibration with reference standards to minimize instrumental bias .
Q. What safety protocols are essential for handling deuterated compounds like this compound?
Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods) to avoid inhalation/contact. Store at -20°C in amber vials under argon to prevent isotopic exchange. Monitor waste disposal per RCRA guidelines, as deuterated waste may require specialized treatment to avoid environmental accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
